

Spectroscopic Analysis of 4-Amino-3,5-dibromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3,5-dibromopyridine

Cat. No.: B189618

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **4-Amino-3,5-dibromopyridine**, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

4-Amino-3,5-dibromopyridine (CAS No: 84539-34-4) is a halogenated heterocyclic compound with the molecular formula $C_5H_4Br_2N_2$.^{[1][2]} Its structural characterization is crucial for ensuring purity and confirming its identity in various chemical processes. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular structure and functional groups present in the compound. This guide will present and interpret the 1H NMR, ^{13}C NMR, IR, and MS data for **4-Amino-3,5-dibromopyridine**.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data obtained for **4-Amino-3,5-dibromopyridine**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Data for **4-Amino-3,5-dibromopyridine**^[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.31	Singlet	2H	H-2, H-6
5.06	Singlet	2H	-NH ₂

Table 2: ^{13}C NMR Data for **4-Amino-3,5-dibromopyridine**^[3]

Chemical Shift (δ) ppm	Assignment
149.9	C-2, C-6
147.8	C-4
106.2	C-3, C-5

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **4-Amino-3,5-dibromopyridine**^[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3535, 3429	Strong	N-H stretching (asymmetric and symmetric)
1626	Medium	N-H scissoring
1566, 1522, 1485	Medium	C=C and C=N stretching (aromatic ring)
892, 855	Strong	C-H out-of-plane bending
658, 589	Medium	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **4-Amino-3,5-dibromopyridine**[3]

m/z (measured)	m/z (calculated)	Assignment
249.90	249.87	[M] ⁺

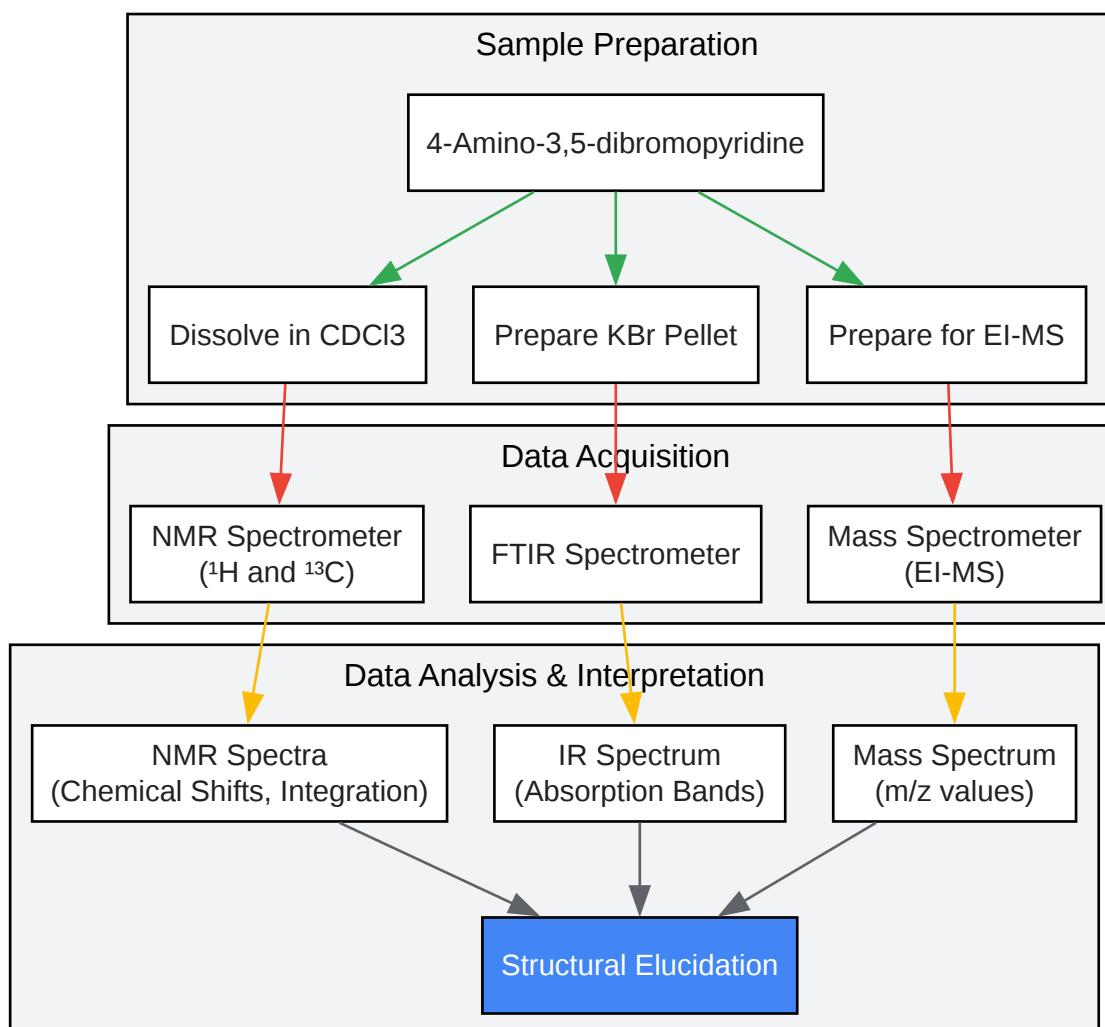
Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 300 MHz and 75 MHz spectrometer, respectively.[3] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy


The IR spectrum was obtained using the Potassium Bromide (KBr) pellet method.[3] A small amount of the solid sample was ground with KBr powder and pressed into a thin pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron bombardment mass spectrometer (EI-MS). [3] The data provided the measured mass-to-charge ratio (m/z) for the molecular ion ([M]⁺).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Amino-3,5-dibromopyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The ¹H NMR spectrum shows two singlets. The signal at 8.31 ppm, integrating to two protons, is assigned to the two equivalent aromatic protons at positions 2 and 6 of the pyridine ring.^[3] The singlet at 5.06 ppm, integrating to two protons, corresponds to the protons of the amino (-NH₂) group.^[3] The singlet nature of the aromatic protons indicates their chemical equivalence, which is consistent with the symmetrical substitution pattern of the molecule.

¹³C NMR Spectrum

The ¹³C NMR spectrum displays three distinct signals, which aligns with the three different carbon environments in the symmetric molecule. The signal at 149.9 ppm is attributed to the two equivalent carbons at positions 2 and 6.[3] The signal at 147.8 ppm corresponds to the carbon atom at position 4, which is attached to the amino group.[3] The upfield signal at 106.2 ppm is assigned to the two equivalent carbon atoms at positions 3 and 5, which are bonded to the bromine atoms.[3]

IR Spectrum

The IR spectrum provides key information about the functional groups. The two strong bands at 3535 cm⁻¹ and 3429 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine, respectively.[3] The band at 1626 cm⁻¹ is due to the N-H scissoring vibration.[3] The absorptions in the 1600-1450 cm⁻¹ region are typical for C=C and C=N stretching vibrations within the aromatic pyridine ring.[3] The strong bands in the 900-800 cm⁻¹ range can be attributed to C-H out-of-plane bending. The presence of carbon-bromine bonds is indicated by the absorptions observed at lower wavenumbers, around 658 cm⁻¹ and 589 cm⁻¹.[3]

Mass Spectrum

The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 249.90, which is consistent with the calculated molecular weight of 249.87 for C₅H₄Br₂N₂.[3] The characteristic isotopic pattern for two bromine atoms would also be expected in the full spectrum, providing further confirmation of the elemental composition.

Conclusion

The collective spectroscopic data from NMR, IR, and MS analyses provide a consistent and comprehensive structural confirmation of **4-Amino-3,5-dibromopyridine**. The presented data and their interpretation serve as a valuable resource for scientists and researchers working with this compound, ensuring its accurate identification and quality control in synthetic and developmental applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-3,5-dibromopyridine (95%) - Amerigo Scientific [amerigoscientific.com]
- 2. scbt.com [scbt.com]
- 3. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Amino-3,5-dibromopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189618#spectroscopic-data-of-4-amino-3-5-dibromopyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

